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molecular formula C13H14N2O2S2 B8788533 2-Methyl-5-tosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

2-Methyl-5-tosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Cat. No. B8788533
M. Wt: 294.4 g/mol
InChI Key: LXEXKPBPYDTHBJ-UHFFFAOYSA-N
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Patent
US07750034B2

Procedure details

To the product from Step B (100 mg) was added phenol (32 mg) followed by hydrogen bromide solution in water (48%, 2 mL). The mixture was refluxed for 90 min and cooled to ambient temperature Water (2 mL) and ether (5 mL) were added and the mixture stirred for 10 min and the ether layer removed. This wash was repeated and the aqueous layer was then treated with acetonitrile and filtered to give a pale brown solid. The solid was purified by preparative thin layer chromatography using an Analtech® 1500 micron plate (10% methanol/ethyl acetate, 1% ammonium hydroxide) to give the title compound as a dark solid. LC/MS 141.1 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH2:9][N:8](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:7][C:5]=2[N:6]=1.C1(O)C=CC=CC=1.Br.CCOCC>O>[CH3:1][C:2]1[S:3][C:4]2[CH2:9][NH:8][CH2:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC=1SC2=C(N1)CN(C2)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
32 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 90 min
Duration
90 min
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the ether layer removed
ADDITION
Type
ADDITION
Details
the aqueous layer was then treated with acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a pale brown solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by preparative thin layer chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1SC2=C(N1)CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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